N'-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide
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Overview
Description
O~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes a trifluoromethyl group, a bromo-substituted pyrazole, and a carbohydroximamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O3-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the cyclization of 4-bromo-1-methyl-1H-pyrazole with appropriate reagents to form the pyrazolo[1,5-a]pyrimidine core . The final step involves the formation of the carbohydroximamide moiety under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, such as ruthenium-catalyzed hydrogen transfer reactions, to improve the efficiency of key steps . Additionally, the use of continuous flow reactors can help in scaling up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
O~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The bromo group in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .
Scientific Research Applications
O~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of O3-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to fit into the active site of certain enzymes, inhibiting their activity and leading to the desired biological effect . The trifluoromethyl group and the bromo-substituted pyrazole contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 1-Methyl-4-bromopyrazole
- 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
Uniqueness
O~3~-[(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)CARBONYL]-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the bromo-substituted pyrazole and carbohydroximamide moieties contribute to its reactivity and potential bioactivity .
Properties
Molecular Formula |
C14H11BrF3N7O2 |
---|---|
Molecular Weight |
446.18 g/mol |
IUPAC Name |
[(Z)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 4-bromo-1-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H11BrF3N7O2/c1-6-3-9(14(16,17)18)25-12(21-6)7(4-20-25)11(19)23-27-13(26)10-8(15)5-24(2)22-10/h3-5H,1-2H3,(H2,19,23) |
InChI Key |
AHHSMCGAVAMMAQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N/OC(=O)C3=NN(C=C3Br)C)/N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=NN(C=C3Br)C)N |
Origin of Product |
United States |
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